2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride
Overview
Description
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Scientific Research Applications
Inhibition of Cytochrome P450 Isoforms
The compound is relevant in the context of inhibiting Cytochrome P450 isoforms. Cytochrome P450 enzymes are responsible for the metabolism of a wide range of drugs. Inhibitors of these enzymes can help in the study of metabolism-based drug-drug interactions, which are critical when multiple drugs are coadministered. Selective inhibitors are crucial for determining the specific CYP isoforms involved in the metabolism of a drug, which is important for predicting potential drug-drug interactions (Khojasteh et al., 2011).
Pharmacokinetics and Pharmacodynamics
Another significant area of application is the investigation of the pharmacokinetics and pharmacodynamics of specific drugs. For instance, studies on Bilastine, a new generation antihistamine, involve understanding its chemical properties, characteristics, and analytical methods for its estimation. This includes exploring its binding affinity to the H1 receptor and its longer duration of action, which are crucial for its efficacy as an antihistamine (Sharma et al., 2021).
Antihypertensive Agents
Research also extends to the development and mechanism of action of antihypertensive agents. Imidazoline receptors play a significant role in the action of centrally acting antihypertensive drugs, with a focus on how different generations of these agents impact central monoamine pathways. Understanding the interaction between these pathways and the drugs' mechanisms is key to developing more effective antihypertensive treatments (Head, 1995).
Analytical Methods in Drug Development
The development of specific and sensitive high-performance thin-layer chromatography (HPTLC) assay methods for drug determination, such as linagliptin, is another application. These methods are critical for ensuring the quality, efficacy, and safety of pharmaceutical products (Rode & Tajne, 2021).
properties
IUPAC Name |
2-[2-(1-methylimidazol-2-yl)ethyl]piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-14-9-8-13-11(14)6-5-10-4-2-3-7-12-10;;/h8-10,12H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQNRRRZNYSMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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